
Quetiapine
Overview
Description
Quetiapine is an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder . It was developed in 1985 and approved for medical use in the United States in 1997 . This compound is known for its sedative effects and is sometimes used off-label as a sleep aid . The compound is marketed under various brand names, including Seroquel .
Preparation Methods
The synthesis of quetiapine involves multiple steps, starting from commercially available 2-(phenylthio)aniline . One efficient method involves a one-pot synthesis where 2-(phenylthio)aniline reacts with triphosgene followed by cyclization in the presence of methanesulfonic acid to yield Dibenzo[b,f][1,4]thiazepin-11[10H]-one, a key intermediate . This intermediate is then further processed to produce this compound . Industrial production methods focus on optimizing yield and purity while minimizing the use of hazardous compounds .
Chemical Reactions Analysis
Traditional Alkylation Method
The primary synthetic route (patented) involves:
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Reactants : 11-Chlorodibenzo[b,f] thiazepine and 1-(2-hydroxyethoxyethyl)piperazine.
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Conditions :
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Mechanism : Nucleophilic substitution at the chlorinated position of the dibenzothiazepine core .
Alternative Routes
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Thiocarbonyl Intermediate : Dibenzo[b,f] thiazepin-11(10H)-one treated with P₂S₅ forms a thione intermediate, which reacts with alkyl halides and piperazine derivatives .
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Solvent Variations : Reactions in water or 1-methyl-2-pyrrolidinone show comparable yields .
Table 1: Comparison of Synthetic Methods
Metabolic Reactions
This compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes, producing active and inactive metabolites.
Primary Metabolic Pathways
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CYP3A4-Mediated Sulfoxidation : Converts this compound to inactive this compound sulfoxide .
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CYP2D6-Mediated Hydroxylation : Forms 7-hydroxy-N-desalkylthis compound, a pharmacologically active metabolite .
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N-Dealkylation : Produces northis compound (N-desalkylthis compound), which exhibits serotonin/norepinephrine reuptake inhibition .
Identified Metabolites
LC-HRMS/MS studies reveal eight metabolites, including:
Table 2: Key Metabolites and Enzymatic Pathways
Degradation and Stability
Scientific Research Applications
FDA-Approved Indications
Quetiapine is primarily approved for the treatment of:
- Schizophrenia : Effective in managing both positive and negative symptoms, with dosages ranging from 150 mg to 750 mg per day for adults. In adolescents aged 13 to 17, effective dosages range from 400 mg to 800 mg daily .
- Bipolar Disorder : It is indicated for acute manic episodes and as maintenance therapy. The effective dosage for acute episodes is typically between 400 mg and 800 mg per day .
- Major Depressive Disorder (MDD) : Used as an adjunctive treatment in patients who do not respond adequately to antidepressants. The effective range is generally between 300 mg and 600 mg per day .
Off-Label Uses
This compound is frequently prescribed off-label for various conditions, including:
- Generalized Anxiety Disorder (GAD) : Several randomized control trials indicate its efficacy over placebo in treating GAD .
- Post-Traumatic Stress Disorder (PTSD) : this compound has shown promise in alleviating symptoms such as nightmares and insomnia associated with PTSD .
- Insomnia : Due to its sedative properties, this compound is often used for treating primary insomnia, although this use carries risks of side effects .
- Substance Abuse Disorders : It has been explored for managing withdrawal symptoms and reducing anxiety in patients undergoing detoxification from substances like alcohol and opioids .
Case Studies and Clinical Evidence
Numerous case studies provide insights into the efficacy and safety of this compound across different populations:
- Adolescent Inpatients : A case study demonstrated significant symptomatic improvements in two adolescent patients treated with this compound, leading to their discharge from inpatient care .
- Veterans with PTSD : A study involving veterans indicated that low-dose this compound improved sleep quality and reduced night terrors significantly compared to placebo .
- Substance Use Disorders : this compound was noted to alleviate mood symptoms and anxiety during withdrawal in patients with comorbid psychiatric conditions .
Efficacy Data Summary
The following table summarizes the key findings related to this compound's efficacy across various conditions:
Condition | Dosage Range (mg/day) | Efficacy Evidence |
---|---|---|
Schizophrenia | 150 - 750 | Superior to placebo in multiple trials |
Bipolar Disorder (acute) | 400 - 800 | Effective as monotherapy |
Major Depressive Disorder | 300 - 600 | Effective as adjunctive treatment |
Generalized Anxiety Disorder | Varies | Efficacy shown over placebo |
PTSD | Low doses (<100) | Significant improvement in symptoms |
Insomnia | Low doses (25 - 100) | Improved sleep quality |
Safety Considerations
While this compound has demonstrated efficacy across various disorders, it is essential to consider potential side effects, particularly with long-term use. Common side effects include sedation, weight gain, and metabolic syndrome. Clinicians are advised to monitor patients closely when prescribing this compound off-label due to these risks .
Mechanism of Action
The mechanism of action of quetiapine is not fully understood, but it is believed to involve the antagonism of multiple neurotransmitter receptors . In schizophrenia, this compound’s effects are thought to result from the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . In bipolar disorder and major depressive disorder, this compound and its active metabolite, northis compound, may exert their effects through the blockade of norepinephrine transporters and serotonin receptors . This compound also has antihistaminic and alpha-adrenergic blocking properties, contributing to its sedative effects .
Comparison with Similar Compounds
Quetiapine is often compared with other atypical antipsychotics such as clozapine, olanzapine, risperidone, ziprasidone, paliperidone, and aripiprazole . While this compound is effective in reducing symptoms of schizophrenia and bipolar disorder, it may be slightly less effective than risperidone and olanzapine . this compound tends to cause fewer side effects such as weight gain and metabolic issues compared to olanzapine . Its sedative properties also make it unique among atypical antipsychotics .
Biological Activity
Quetiapine, an atypical antipsychotic, is primarily used in the treatment of schizophrenia and bipolar disorder. Its unique pharmacological properties extend beyond mere symptom management, influencing various biological mechanisms that contribute to its therapeutic efficacy. This article delves into the biological activity of this compound, highlighting its neuroprotective effects, metabolic pathways, and clinical outcomes based on diverse research findings.
Pharmacological Profile
This compound functions through a complex interaction with multiple neurotransmitter receptors, including:
- Dopamine D2 Receptors : Unlike typical antipsychotics that primarily block these receptors, this compound exhibits a lower affinity for D2 receptors, which may reduce the incidence of extrapyramidal symptoms (EPS) commonly associated with traditional antipsychotics .
- Serotonin Receptors : this compound also acts as an antagonist at serotonin 5-HT2A and 5-HT1A receptors, contributing to its mood-stabilizing effects and potentially enhancing cognitive function .
- Histamine H1 Receptors : Its antihistaminic properties can lead to sedation, which may be beneficial in treating acute mania or agitation .
Neuroprotective Effects
Recent studies have demonstrated that this compound possesses significant neuroprotective properties. It has been shown to:
- Reduce Oxidative Stress : this compound protects neuronal cells from oxidative stress-induced cytotoxicity by decreasing intracellular reactive oxygen species (ROS) and enhancing antioxidant enzyme levels such as superoxide dismutase (SOD) and catalase .
- Inhibit Amyloid-beta Toxicity : In vitro studies indicate that this compound can mitigate the cytotoxic effects of amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease. It reduces Aβ plaque size in animal models and prevents Aβ-induced ROS overproduction .
Clinical Efficacy
This compound's clinical efficacy has been extensively documented through various trials. A randomized controlled trial demonstrated:
- Improvement in Depression Symptoms : Patients treated with this compound showed significant improvements in Montgomery-Åsberg Depression Rating Scale (MADRS) scores compared to placebo. The response rates were 58.2% for the 600 mg/day group versus 36.1% for placebo .
- Bipolar Disorder Management : this compound has proven effective as both monotherapy and adjunctive therapy in managing acute bipolar mania. Case studies reveal rapid stabilization of mood symptoms within weeks of initiating treatment .
Metabolic Pathways
This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes:
- CYP3A4 : Responsible for converting this compound into its inactive sulfoxide metabolite.
- CYP2D6 : Involved in producing the active metabolite N-desalkylthis compound, which contributes to its pharmacological activity. Variability in CYP2D6 activity can influence therapeutic outcomes and side effects .
Case Studies
Several case studies illustrate this compound's effectiveness across diverse patient profiles:
- Case Study 1 : A 30-year-old male with severe mania was treated with this compound starting at 100 mg, increasing to 600 mg/day. His Young Mania Rating Scale (YMRS) score decreased from 31 to 4 within two weeks, demonstrating rapid symptom resolution .
- Case Study 2 : A 27-year-old male with a history of bipolar disorder experienced significant weight gain on previous medications but achieved remission on this compound monotherapy at 400 mg/day without exacerbating his weight issues .
- Case Study 3 : An adolescent patient who failed traditional antipsychotics found success with this compound, highlighting its utility in treatment-resistant cases .
Q & A
Basic Research Questions
Q. How can researchers assess quetiapine’s transient dopamine D2 receptor occupancy and its implications for antipsychotic efficacy?
- Methodological Approach : Use positron emission tomography (PET) imaging to measure D2 receptor occupancy at multiple time points post-dose (e.g., 2–3 hours vs. 12–14 hours). Statistical analysis should compare occupancy levels with clinical outcomes (e.g., PANSS scores) and adverse effects (e.g., extrapyramidal symptoms). Transient high D2 occupancy (~60% at 3 hours) followed by rapid dissociation may explain efficacy with minimal side effects .
- Key Considerations : Control for dosing schedules and patient adherence. Include comparator drugs (e.g., risperidone) to contextualize occupancy-efficacy relationships .
Q. What experimental designs are optimal for evaluating this compound’s cytotoxicity in hepatocellular carcinoma (HCC) models?
- Methodological Approach : Conduct dose- and time-dependent MTT assays on HCC cell lines (e.g., SK-Hep1, Hep3B). Pair with apoptosis markers (e.g., caspase-3 activation) and Western blotting for ERK/AKT pathway inactivation. Use one-way ANOVA for statistical significance (p < 0.05) and report data as mean ± SD .
- Key Considerations : Validate findings across multiple cell lines and include positive controls (e.g., known chemotherapeutic agents).
Q. How can researchers validate bioanalytical methods for this compound quantification in clinical samples?
- Methodological Approach : Compare liquid chromatography-tandem mass spectrometry (LC-MS/MS) kits with reference methods using Bland-Altman plots and linear regression (e.g., Y=1.018X+4.400, r=0.998). Ensure no outliers and report limits of detection/quantification .
- Key Considerations : Cross-validate across laboratories and adhere to FDA/EMA bioanalytical guidelines.
Advanced Research Questions
Q. How to resolve contradictions in this compound’s comparative efficacy for schizophrenia across meta-analyses?
- Methodological Approach : Conduct sensitivity analyses to address heterogeneity (e.g., I² >50%). For example, this compound shows inferior PANSS improvement vs. olanzapine (WMD 3.66, 95% CI 1.93–5.39) but fewer metabolic side effects. Use random-effects models and subgroup analyses to control for study duration, dosing, and patient demographics .
- Key Considerations : Address attrition bias (e.g., 57.6% dropout rates in trials) and publication bias via funnel plots.
Q. What strategies are effective in evaluating this compound’s antidepressant mechanism in bipolar depression?
- Methodological Approach : Design double-blind, placebo-controlled trials (e.g., BOLDER II) using MADRS and HAM-D scales. Include dose-ranging arms (300 mg vs. 600 mg/day) and assess northis compound’s role (e.g., 5-HT1A partial agonism). Calculate therapeutic effect sizes (e.g., 0.61 for 300 mg) and NNT (4–9 patients) .
- Key Considerations : Monitor treatment-emergent mania (RR 0.58 vs. placebo) and conduct post-hoc analyses for subgroup responses .
Q. How to optimize sustained-release this compound formulations using Quality by Design (QbD)?
- Methodological Approach : Define critical quality attributes (CQAs) like dissolution profiles (f2 ≥50). Use D-optimal experimental designs to test matrix-forming agents (e.g., HPMC) and diluents. Validate zero-order kinetics and compare with innovator products (e.g., Seroquel XR) .
- Key Considerations : Include robustness testing for batch variability and storage stability.
Q. What pharmacovigilance approaches detect this compound’s misuse potential in off-label insomnia treatment?
- Methodological Approach : Analyze adverse drug reaction (ADR) databases (e.g., FAERS, EudraVigilance) using disproportionality metrics (e.g., PRR, ROR). Conduct retrospective cohort studies to identify risk factors (e.g., substance abuse history) and temporal trends (e.g., post-2015 ADR increases) .
- Key Considerations : Confound by indication; use propensity score matching to adjust for comorbidities .
Q. How to assess this compound’s association with incident diabetes in non-psychotic populations?
- Methodological Approach : Perform nationwide cohort studies using high-dimensional propensity score (hdPS) matching (e.g., this compound vs. SSRI initiators). Analyze cumulative dose-response relationships via nested case-control designs and adjust for metabolic confounders (e.g., BMI, lipid levels) .
- Key Considerations : Exclude schizophrenia/bipolar cohorts to isolate diabetes risk in off-label use.
Properties
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKOMYMAXPYINW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023546 | |
Record name | Quetiapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Quetiapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005021 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
556.5±60.0 | |
Record name | Quetiapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01224 | |
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Flash Point |
9.7 °C (49.5 °F) - closed cup | |
Record name | QUETIAPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7557 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
49.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666155 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Although the mechanism of action of quetiapine is not fully understood, several proposed mechanisms exist. In schizophrenia, its actions could occur from the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. In bipolar depression and major depression, quetiapine's actions may be attributed to the binding of this drug or its metabolite to the norepinephrine transporter. Additional effects of quetiapine, including somnolence, orthostatic hypotension, and anticholinergic effects, may result from the antagonism of H1 receptors, adrenergic α1 receptors, and muscarinic M1 receptors, respectively., The therapeutic effects of antipsychotic drugs are thought to be mediated by dopaminergic blockade in the mesolimbic and mesocortical areas of the CNS, while antidopaminergic effects in the neostriatum appear to be associated with extrapyramidal effects. The apparently low incidence of extrapyramidal effects associated with quetiapine therapy suggests that the drug is more active in the mesolimbic than in the neostriatal dopaminergic system. In contrast to typical antipsychotic agents (e.g., chlorpromazine) but like other atypical antipsychotic drugs (e.g., clozapine), quetiapine does not cause sustained elevations in serum prolactin concentrations and therefore is unlikely to produce adverse effects such as amenorrhea, galactorrhea, and impotence., The exact mechanism of antipsychotic action of quetiapine has not been fully elucidated but may involve antagonism at serotonin type 1 (5-hydroxytryptamine [5- HT1A]) and type 2 (5-HT2A, 5-HT2C) receptors, and at dopamine (D1, D2) receptors. Current evidence suggests that the clinical potency and antipsychotic efficacy of both typical and atypical antipsychotic drugs generally are related to their affinity for and blockade of central dopamine D2 receptors; however, antagonism at dopamine D2 receptors does not appear to account fully for the antipsychotic effects of quetiapine. Results of in vivo and in vitro studies indicate that quetiapine is a comparatively weak antagonist at dopamine D2 receptors. Receptor binding studies show quetiapine is a weak antagonist at D1 receptors. Although their role in eliciting the pharmacologic effects of antipsychotic agents remains to be fully elucidated, dopamine D3, D4, and D5 receptors also have been identified; quetiapine possesses no affinity for the dopamine D4 receptor., Quetiapine exhibits alpha1- and alpha2-adrenergic blocking activity; blockade of alpha1-adrenergic receptors may explain the occasional orthostatic hypotension associated with the drug. Quetiapine also blocks histamine H1 receptors, which may explain the sedative effects associated with the drug. Quetiapine possesses little or no affinity for beta-adrenergic, gamma-aminobutyric acid (GABA), benzodiazepine, or muscarinic receptors., Recent neuroimaging and postmortem studies have reported abnormalities in white matter of schizophrenic brains, suggesting the involvement of oligodendrocytes in the etiopathology of schizophrenia. This view is being supported by gene microarray studies showing the downregulation of genes related to oligodendrocyte function and myelination in schizophrenic brain compared to control subjects. However, there is currently little information available on the response of oligodendrocytes to antipsychotic drugs (APDs), which could be invaluable for corroborating the oligodendrocyte hypothesis. In this study we found: (1) quetiapine (QUE, an atypical APD) treatment in conjunction with addition of growth factors increased the proliferation of neural progenitors isolated from the cerebral cortex of embryonic rats; (2) QUE directed the differentiation of neural progenitors to oligodendrocyte lineage through extracellular signal-related kinases; (3) addition of QUE increased the synthesis of myelin basic protein and facilitated myelination in rat embryonic cortical aggregate cultures; (4) chronic administration of QUE to C57BL/6 mice prevented cortical demyelination and concomitant spatial working memory impairment induced by cuprizone, a neurotoxin. These findings suggest a new neural mechanism of antipsychotic action of QUE, and help to establish a role for oligodendrocytes in the etiopathology and treatment of schizophrenia. | |
Record name | Quetiapine | |
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Color/Form |
Solid | |
CAS No. |
111974-69-7 | |
Record name | Quetiapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111974-69-7 | |
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Record name | Quetiapine [INN:BAN] | |
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Record name | Quetiapine | |
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Record name | quetiapine | |
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Record name | Quetiapine | |
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Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy] | |
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Record name | QUETIAPINE | |
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Record name | QUETIAPINE | |
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Record name | Quetiapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005021 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
174-176 | |
Record name | Quetiapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01224 | |
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Retrosynthesis Analysis
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